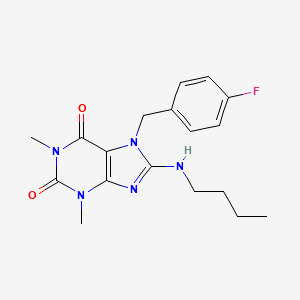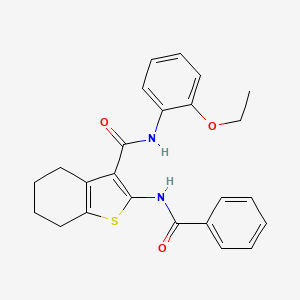![molecular formula C14H13N3O2 B11668353 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 315201-99-1](/img/structure/B11668353.png)
N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida es un compuesto químico que pertenece a la clase de las bases de Schiff. Las bases de Schiff son compuestos que se forman típicamente por la condensación de aminas primarias con compuestos carbonílicos. Este compuesto en particular se deriva de la reacción entre 4-hidroxiacetofenona y piridina-2-carbohidrazida. Ha despertado interés en varios campos de investigación debido a sus potenciales propiedades biológicas y químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida normalmente implica la reacción de condensación entre 4-hidroxiacetofenona y piridina-2-carbohidrazida. La reacción se suele llevar a cabo en un disolvente de etanol con una cantidad catalítica de ácido acético glacial. La mezcla se refluye durante varias horas, seguido de enfriamiento a temperatura ambiente y posterior cristalización para obtener el producto deseado .
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, el disolvente y la concentración del catalizador, para maximizar el rendimiento y la pureza. La producción industrial también podría incorporar reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar las quinonas correspondientes.
Reducción: El grupo imina puede reducirse para formar aminas secundarias.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Las reacciones de sustitución electrófila suelen utilizar reactivos como halógenos (Cl₂, Br₂) o agentes nitrantes (HNO₃).
Principales productos
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas secundarias.
Sustitución: Compuestos aromáticos halogenados o nitrados.
Aplicaciones Científicas De Investigación
N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida se ha explorado para diversas aplicaciones de investigación científica:
Química: Utilizado como ligando en química de coordinación para formar complejos metálicos.
Biología: Investigado por sus potenciales propiedades antimicrobianas y antivirales.
Medicina: Estudiado por su posible uso en el desarrollo de fármacos, particularmente por su actividad antituberculosa.
Mecanismo De Acción
El mecanismo de acción de N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida implica su interacción con objetivos biológicos. Por ejemplo, se ha demostrado que inhibe la proteasa NS2B-NS3 del virus del dengue, que es crucial para la replicación viral. El compuesto se une al sitio activo de la proteasa, lo que evita la escisión de las poliproteínas virales e inhibe la replicación viral .
Comparación Con Compuestos Similares
Compuestos similares
N'-[(1E)-1-(2,4-dihidroxifenil)etilidén]piridina-4-carbohidrazida: Estructura similar pero con grupos hidroxilo adicionales.
N'-[(1E)-1-(5-cloro-2-hidroxifenil)etilidén]tiofeno-2-carbohidrazida: Contiene un anillo de tiofeno en lugar de un anillo de piridina.
Singularidad
N'-[(1E)-1-(4-hidroxifenil)etilidén]piridina-2-carbohidrazida es único debido a sus características estructurales específicas, como la presencia de un grupo hidroxilo en el anillo fenilo y la porción de piridina-2-carbohidrazida. Estos elementos estructurales contribuyen a su reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
315201-99-1 |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-5-7-12(18)8-6-11)16-17-14(19)13-4-2-3-9-15-13/h2-9,18H,1H3,(H,17,19)/b16-10+ |
Clave InChI |
WQKUOSBBLVUWOD-MHWRWJLKSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)O |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(diphenylamino)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11668276.png)
![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)

![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![(5Z)-5-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668309.png)

![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11668318.png)
![2-{(E)-[({[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11668341.png)
![3,4-dimethoxy-N'-[(3E)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11668349.png)
![(5E)-5-[(3,5-dibromo-4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668356.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668361.png)
![ethyl (2Z)-5-(4-chlorophenyl)-2-(3-iodo-4,5-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11668369.png)
